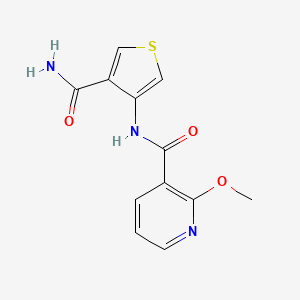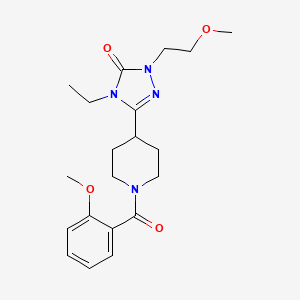
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the carbamoyl group: The carbamoyl group can be introduced via a reaction with an appropriate amine.
Formation of the pyridine ring: The pyridine ring can be synthesized through a series of condensation reactions.
Coupling of the thiophene and pyridine rings: The final step involves coupling the thiophene and pyridine rings to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.
化学反応の分析
Types of Reactions
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and can be studied for its effects on various biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide include other heterocyclic compounds with thiophene and pyridine rings, such as:
- Thiophene-2-carboxamide
- Pyridine-3-carboxamide
- N-(4-carbamoylphenyl)-2-methoxypyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can impart unique chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-12-7(3-2-4-14-12)11(17)15-9-6-19-5-8(9)10(13)16/h2-6H,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWOLJBUTZXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CSC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenoxy]-3-methylbutane-2,3-diol](/img/structure/B2905551.png)

![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)
![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)







![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905569.png)
![8-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)
